molecular formula C11H12N4OS2 B3018189 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine CAS No. 2097864-31-6

1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine

Cat. No.: B3018189
CAS No.: 2097864-31-6
M. Wt: 280.36
InChI Key: YMSZUCIYJPSZFR-UHFFFAOYSA-N
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Description

1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine (CAS 2097864-31-6) is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C11H12N4OS2 and a molecular weight of 280.4 g/mol, this compound features a unique hybrid architecture combining 1,2,5-thiadiazole and thiophene rings linked by a piperazine core . This structure is highly relevant for probing new therapeutic agents. The 1,2,5-thiadiazole moiety is a known bioisostere for pyrimidine and other aromatic rings, a strategy often used to enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . The integration of the thiophene ring is particularly valuable, as this heterocycle is a key building block in many approved drugs and bioactive molecules . Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities in scientific studies, including marked effects against Gram-positive bacteria and certain Gram-negative strains like Escherichia coli , as well as potent anti-proliferative activity against various cancer cell lines . Researchers are exploring this compound and its analogs primarily in the context of developing new antimicrobial and anticancer agents. Its potential mechanisms of action may involve interaction with key bacterial enzymes like DNA gyrase or eukaryotic cellular targets such as cyclin-dependent kinase 2 (CDK2), which are implicated in uncontrolled cell division . This product is intended for research and further derivatization as a chemical scaffold in investigative studies. It is supplied for laboratory use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS2/c16-11(9-1-6-17-8-9)15-4-2-14(3-5-15)10-7-12-18-13-10/h1,6-8H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSZUCIYJPSZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide with a suitable carboxylic acid derivative.

    Formation of Thiophene Ring: The thiophene ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Coupling Reactions: The thiadiazole and thiophene rings are then coupled with piperazine through a series of nucleophilic substitution reactions, often using reagents like phosphorus oxychloride or other activating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit bacterial enzymes, leading to antimicrobial activity.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights : Piperazine rings in analogs adopt chair conformations, with substituents occupying equatorial positions to minimize steric strain . This suggests similar behavior in the target compound.
  • Activity-Structure Relationships : Electron-withdrawing groups (e.g., Cl, CF₃) enhance antimicrobial and enzyme inhibitory activities, while bulky groups like naphthalene may reduce bioavailability .
  • Commercial Potential: Compounds like 1-(naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine are commercially available, highlighting interest in this scaffold for drug discovery .

Biological Activity

1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine is a heterocyclic compound notable for its potential biological activities. Its structure integrates thiadiazole and thiophene rings within a piperazine framework, which enhances its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C11_{11}H12_{12}N4_4O2_2S2_2
  • Molecular Weight : Approximately 280.4 g/mol
  • CAS Number : 2097864-31-6

Structural Features

The unique arrangement of functional groups in this compound contributes to its diverse biological activities. The presence of sulfur and nitrogen heteroatoms is critical for its reactivity and interaction with various biological targets.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that derivatives containing thiadiazole moieties exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated IC50_{50} values indicating effective inhibition of bacterial growth.

CompoundActivityIC50_{50} (µM)
1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-carbonyl)piperazineAntibacterial0.51
1-(1,2,5-Thiadiazol-3-yl)-4-(furan-3-carbonyl)piperazineAntibacterial0.64
Standard Drug (Thiourea)Antibacterial0.51

Urease Inhibition

Recent studies have highlighted the urease inhibitory activity of compounds incorporating the piperazine and thiadiazole moieties. The urease inhibition is crucial for treating infections such as those caused by Helicobacter pylori.

  • Study Findings : Compounds were synthesized and tested for urease inhibition with varying degrees of effectiveness.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to specific enzymes or receptors. These studies help elucidate the mechanism of action behind its biological effects.

Anticancer Potential

Research has indicated that thiadiazole derivatives can exhibit anticancer properties. For example, a study involving structural analogs demonstrated cytostatic effects against various cancer cell lines.

Antiparasitic Activity

The compound's structural features suggest potential antiparasitic activity. Thiadiazole derivatives have been noted for their effectiveness against parasites in preliminary studies.

The biological activity of this compound is thought to be mediated through:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in metabolic pathways.
  • Interaction with Cellular Targets : The unique structure allows for targeted interactions with cellular components.

Q & A

Q. What established synthetic routes are available for 1-(1,2,5-thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine?

Methodological Answer: The synthesis typically involves modular approaches:

  • Thiadiazole Ring Formation : Utilize Lawesson’s reagent or hydrazine-carbothioamide derivatives to cyclize precursors into the 1,2,5-thiadiazole moiety. For example, hydrazonoyl chloride derivatives react with thioamide intermediates under solvent-free conditions at 413 K to form the thiadiazole core .
  • Piperazine Functionalization : Couple the thiophene-3-carbonyl group to the piperazine ring via nucleophilic acyl substitution. This step often employs chloroacetyl chloride or similar acylating agents in the presence of a base (e.g., triethylamine) .
  • Key Reaction : A representative route involves sequential coupling of 1,2,5-thiadiazol-3-amine with thiophene-3-carbonyl chloride and subsequent piperazine alkylation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns on the piperazine and thiadiazole rings. For example, the thiophene carbonyl group shows a distinct downfield shift (~165–170 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, critical for verifying synthetic intermediates .
  • IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C-S (~650 cm⁻¹) bonds validate functional group incorporation .

Q. How can researchers address solubility challenges during in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility while minimizing cytotoxicity. Solubility data for similar piperazine derivatives show >48.7 µg/mL in pH 7.4 buffer .
  • Surfactant Assistance : Polysorbate-80 or cyclodextrins improve aqueous dispersion for cell-based studies .

Advanced Research Questions

Q. How can reaction yields for thiadiazole ring synthesis be optimized?

Methodological Answer:

  • Catalytic Optimization : Use copper(I) iodide or Pd catalysts to accelerate cyclization. For example, CuSO₄·5H₂O/sodium ascorbate systems enhance click chemistry yields in heterocycle formation .
  • Solvent-Free Conditions : Reactions under microwave irradiation (150–200 W, 5–10 min) reduce side products and improve yields by 15–20% compared to traditional heating .
  • Taguchi Method : Apply statistical design (e.g., varying molar ratios of hydrazine:carbon disulfide from 2:1 to 4:1) to identify optimal stoichiometry for thiadiazole formation .

Q. How should discrepancies between theoretical and experimental NMR data be resolved?

Methodological Answer:

  • Tautomerism Analysis : For thiadiazole derivatives, dynamic NMR (variable-temperature studies) can resolve tautomeric equilibria (e.g., thione-thiol shifts) that cause peak splitting .
  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted piperazine or oxidized thiophene derivatives) that contribute to unexpected signals. Gradient elution (ACN/H₂O + 0.1% TFA) effectively separates polar impurities .

Q. What strategies are effective for designing biological activity studies?

Methodological Answer:

  • Target Selection : Prioritize receptors with structural homology to known piperazine targets (e.g., serotonin 5-HT₁A or CCR5 antagonists). Molecular docking using AutoDock Vina can predict binding affinities to guide assay design .
  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ assays.
    • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against E. coli and C. albicans, referencing thiadiazole derivatives with IC₅₀ values <10 µM .

Q. How can computational methods predict reactivity and stability?

Methodological Answer:

  • DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G*) model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the thiophene carbonyl group is a reactive hotspot for nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P) to assess hydrolytic stability under physiological conditions .

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